molecular formula C11H15IO2 B8763409 Benzene, 2-ethoxy-4-iodo-1-(1-methylethoxy)- CAS No. 900174-05-2

Benzene, 2-ethoxy-4-iodo-1-(1-methylethoxy)-

Cat. No. B8763409
Key on ui cas rn: 900174-05-2
M. Wt: 306.14 g/mol
InChI Key: IUPVTHLHUYVTME-UHFFFAOYSA-N
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Patent
US07622585B2

Procedure details

To a solution of 5-iodo-2-isopropoxyphenol (2.3 g, 8.3 mmol) in DMF (20 mL), K2CO3 (2.3 g, 16.5 mmol) and ethyl iodide (0.86 mL, 10.8 mmol) were added. The mixture was stirred at 40° C. for 2.0 h. It was diluted with diethyl ether, washed with brine, dried over MgSO4. The crude was purified by chromatography (5:1 EtOAc/hexanes) to give 2-ethoxy-4-iodo-1-isopropoxybenzene (2.5 g, 96% yield) as an oil.
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0.86 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:9][CH:10]([CH3:12])[CH3:11])=[C:6]([OH:8])[CH:7]=1.C([O-])([O-])=O.[K+].[K+].[CH2:19](I)[CH3:20]>CN(C=O)C.C(OCC)C>[CH2:19]([O:8][C:6]1[CH:7]=[C:2]([I:1])[CH:3]=[CH:4][C:5]=1[O:9][CH:10]([CH3:12])[CH3:11])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
IC=1C=CC(=C(C1)O)OC(C)C
Name
Quantity
2.3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.86 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 40° C. for 2.0 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The crude was purified by chromatography (5:1 EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C=CC(=C1)I)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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